2-(4-Aminophenoxy)ethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Aminophenoxy)ethanol and related compounds involves multiple steps. Zhang Wei-xing (2013) explored a new synthesis process using β-phenylethanol as a raw material, achieving a total yield of 66.4% and high purity (Zhang, 2013). Additionally, Carolyn B. Ibberson et al. (2023) developed a catalyst-free synthesis in an aqueous ethanol medium, highlighting the versatility of ethanol in facilitating such reactions (Ibberson et al., 2023).
Molecular Structure Analysis
The molecular structure of 2-(4-Aminophenoxy)ethanol and its derivatives has been elucidated using various techniques like X-ray diffraction. For instance, I. M. Vezzosi et al. (1989) analyzed the structure of a related compound, revealing a polymeric structure with specific bonding geometries (Vezzosi et al., 1989).
Chemical Reactions and Properties
2-(4-Aminophenoxy)ethanol undergoes various chemical reactions, forming complexes and interacting with different substances. For example, its interaction with copper ions has been studied, showing the formation of complex structures (Vezzosi et al., 1989).
Physical Properties Analysis
The physical properties of 2-(4-Aminophenoxy)ethanol, such as solubility and molecular interactions, are crucial for its applications. M. Reis et al. (2006) investigated its extraction from aqueous solutions, providing insights into its solubility and interaction with solvents (Reis et al., 2006).
Chemical Properties Analysis
Understanding the chemical behavior of 2-(4-Aminophenoxy)ethanol is essential for its effective use. Research into its reactions with other compounds, such as its ability to form complexes, contributes to this understanding (Vezzosi et al., 1989).
Scientific Research Applications
Chemistry and Material Science
- Summary of the Application : “2-(4-Aminophenoxy)ethanol” is used as a building block in the synthesis of m-aryloxy phenols . These compounds have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application : The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions . These Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .
- Results or Outcomes : The synthesis methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Pharmaceutical Research
- Summary of the Application : Ethyl-2-(4-Aminophenoxy)acetate, a derivative of “2-(4-Aminophenoxy)ethanol”, is used as a precursor for dual hypoglycemic agents .
- Methods of Application : The synthesis of Ethyl-2-(4-Aminophenoxy)acetate involves alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH 4 Cl/Fe to yield the target synthon as very pure crystals .
- Results or Outcomes : The product was characterized by 1 HNMR, 13 CNMR, COSY, NOESY NMR spectroscopy, and elemental analysis . Its structure was studied and approved by X-ray single crystal structure determination .
Industrial Applications
- Summary of the Application : m-Aryloxy phenols, which can be synthesized from “2-(4-Aminophenoxy)ethanol”, have a wide range of applications in various industries . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : The synthesis of m-aryloxy phenols involves functionalizing and transforming functional groups around the aromatic ring . The specific methods of application in industrial processes would depend on the type of product being manufactured.
- Results or Outcomes : The use of m-aryloxy phenols in industrial applications has resulted in improved product performance, particularly in terms of thermal stability and flame resistance .
Analytical Chemistry
- Summary of the Application : “2-(4-Aminophenoxy)ethanol” can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
- Methods of Application : The mobile phase for this HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : This liquid chromatography method allows for the separation and analysis of “2-(4-Aminophenoxy)ethanol”, which can be useful in quality control and research applications .
Polymer Science
- Summary of the Application : “2-(4-Aminophenoxy)ethanol” is used in the synthesis of novel polyimides based on 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone . These polyimides have potential applications in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, excellent mechanical and electrical properties .
- Methods of Application : The synthesis of these polyimides involves reacting a new aromatic diamine bearing ether and pendant 9(10H)-anthrone groups with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly(amic acid) (PAA) precursors and thermal or chemical imidization .
- Results or Outcomes : The PAAs produced have moderate to high inherent viscosities of 0.91–1.53 dL/g . All the PAAs could be cast from DMAc solution and thermally converted into transparent, flexible and tough polyimide films with tensile strength of 79.6–115.2 MPa, tensile modulus of 1.97–2.48 GPa, and elongation at break of 10.8–21.7% .
Organic Synthesis
- Summary of the Application : “2-(4-Aminophenoxy)ethanol” is used in the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . This compound has potential applications in various fields due to its unique chemical structure .
- Methods of Application : The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and requires a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
- Results or Outcomes : The final product was obtained after a successful reaction .
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
properties
IUPAC Name |
2-(4-aminophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCAKTIYISIAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31886-03-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(4-aminophenyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31886-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20214425 | |
Record name | 2-(4-Aminophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenoxy)ethanol | |
CAS RN |
6421-88-1 | |
Record name | 4-(2-Hydroxyethoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6421-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Aminophenoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006421881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Aminophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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